molecular formula C18H18N2O3 B4238961 N-(3-acetylphenyl)-N'-(1-phenylethyl)ethanediamide

N-(3-acetylphenyl)-N'-(1-phenylethyl)ethanediamide

Cat. No. B4238961
M. Wt: 310.3 g/mol
InChI Key: UHKVYBQWSGTMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-(1-phenylethyl)ethanediamide, also known as APE, is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. APE is a derivative of ethylenediamine and is a member of the amide family of compounds. The compound has been shown to possess a range of interesting biological properties, which make it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(3-acetylphenyl)-N'-(1-phenylethyl)ethanediamide is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various cellular targets. N-(3-acetylphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to possess a range of interesting biochemical and physiological effects. The compound has been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties. It has also been shown to possess antitumor activity, making it a potential candidate for cancer therapy. N-(3-acetylphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of HDACs, which are enzymes that regulate gene expression.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-N'-(1-phenylethyl)ethanediamide has a number of advantages and limitations for lab experiments. One advantage is that the compound is relatively easy to synthesize, making it readily available for research purposes. Another advantage is that N-(3-acetylphenyl)-N'-(1-phenylethyl)ethanediamide possesses a range of interesting biological properties, which make it a promising candidate for further investigation. However, one limitation is that the exact mechanism of action of N-(3-acetylphenyl)-N'-(1-phenylethyl)ethanediamide is not fully understood, which makes it difficult to design experiments to investigate its biological effects.

Future Directions

There are a number of future directions for research on N-(3-acetylphenyl)-N'-(1-phenylethyl)ethanediamide. One area of research could focus on elucidating the exact mechanism of action of the compound. This could involve using techniques such as X-ray crystallography and NMR spectroscopy to study the interaction of N-(3-acetylphenyl)-N'-(1-phenylethyl)ethanediamide with various cellular targets. Another area of research could focus on optimizing the synthesis of N-(3-acetylphenyl)-N'-(1-phenylethyl)ethanediamide to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the potential applications of N-(3-acetylphenyl)-N'-(1-phenylethyl)ethanediamide in the treatment of various diseases, including cancer, epilepsy, and inflammation.

Scientific Research Applications

N-(3-acetylphenyl)-N'-(1-phenylethyl)ethanediamide has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has been shown to possess a range of interesting biological properties, which make it a promising candidate for further investigation. N-(3-acetylphenyl)-N'-(1-phenylethyl)ethanediamide has been shown to possess anticonvulsant, anti-inflammatory, and analgesic properties. It has also been shown to possess antitumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-(3-acetylphenyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12(14-7-4-3-5-8-14)19-17(22)18(23)20-16-10-6-9-15(11-16)13(2)21/h3-12H,1-2H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHKVYBQWSGTMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-N'-(1-phenylethyl)oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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